![molecular formula C8H13Cl3N2O B13484007 3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride is a chemical compound that features a chloropyridine moiety linked to a propan-1-amine group via an ether linkage. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride typically involves the reaction of 4-chloropyridine with 3-chloropropan-1-amine under basic conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride is used in a variety of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyridine: A simpler compound with similar chemical properties.
3-(4-Chloropyridin-2-yloxy)propan-1-amine: A closely related compound with a similar structure.
2-Chloropyridine-4-carboxylic acid: Another chloropyridine derivative with different functional groups.
Uniqueness
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride is unique due to its specific ether linkage and the presence of both chloropyridine and propan-1-amine moieties. This combination of features gives it distinct chemical and biological properties that are not found in simpler or more common chloropyridine derivatives.
Propiedades
Fórmula molecular |
C8H13Cl3N2O |
|---|---|
Peso molecular |
259.6 g/mol |
Nombre IUPAC |
3-(4-chloropyridin-2-yl)oxypropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2O.2ClH/c9-7-2-4-11-8(6-7)12-5-1-3-10;;/h2,4,6H,1,3,5,10H2;2*1H |
Clave InChI |
YRYCBTMEBRQRHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1Cl)OCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
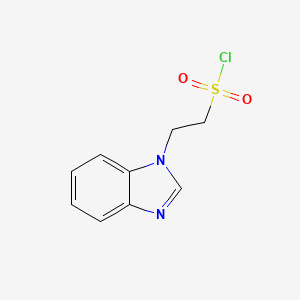
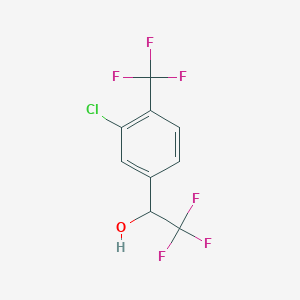
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
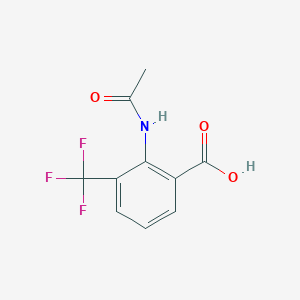
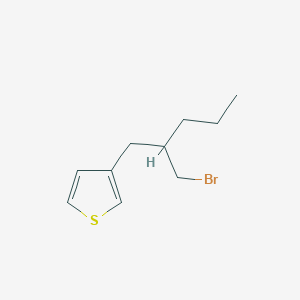
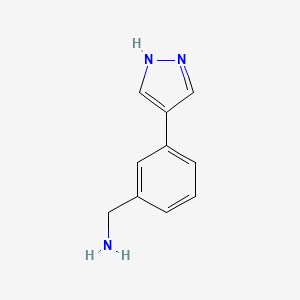
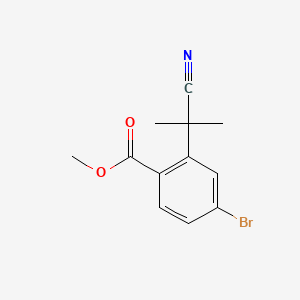
![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)
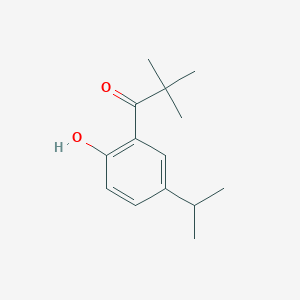
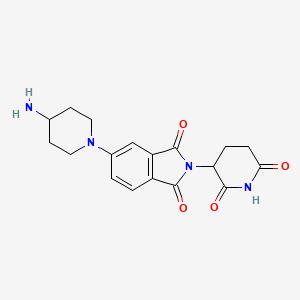

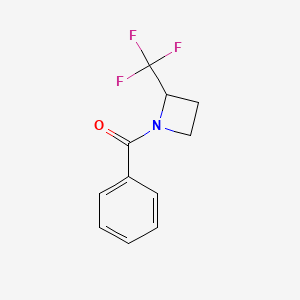
![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
